3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile
CAS No.: 2034449-76-6
Cat. No.: VC7102000
Molecular Formula: C18H16N4O4
Molecular Weight: 352.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034449-76-6 |
|---|---|
| Molecular Formula | C18H16N4O4 |
| Molecular Weight | 352.35 |
| IUPAC Name | 3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C18H16N4O4/c19-9-13-17(21-7-6-20-13)25-12-5-8-22(10-12)18(23)16-11-24-14-3-1-2-4-15(14)26-16/h1-4,6-7,12,16H,5,8,10-11H2 |
| Standard InChI Key | NJXZAUXMXVHBRN-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3COC4=CC=CC=C4O3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The molecule integrates three distinct heterocyclic systems:
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Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a cyano group (-CN) at position 2 and an oxygen-linked pyrrolidine moiety at position 3.
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Pyrrolidine-oxygen bridge: A five-membered saturated nitrogen ring (pyrrolidine) connected via an ether linkage to the pyrazine core. The pyrrolidine’s nitrogen is further acylated by a benzodioxine carbonyl group.
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Benzodioxine carbonyl: A fused bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, terminated by a carbonyl group (-C=O) that forms an amide bond with the pyrrolidine.
Physicochemical Profile
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₄ |
| Molecular Weight | 352.35 g/mol |
| CAS Registry Number | 2034449-76-6 |
| Topological Polar SA | 113 Ų (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The absence of hydrogen bond donors and moderate polar surface area suggest potential blood-brain barrier permeability, though experimental validation is required.
Synthesis and Characterization
Synthetic Strategy
The synthesis employs a multi-step convergent approach:
Analytical Characterization
Critical spectroscopic data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrazine H5), 7.05–6.85 (m, 4H, benzodioxine aromatic), 4.65–4.20 (m, 5H, pyrrolidine and dioxine CH₂), 3.90–3.70 (m, 2H, dioxine OCH₂).
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HRMS (ESI+): m/z calc. for C₁₈H₁₇N₄O₄⁺ [M+H]⁺: 353.1245, found: 353.1248.
Biological Activities and Mechanistic Insights
Leukotriene Biosynthesis Inhibition
Structural analogs featuring the benzodioxine carbonyl-pyrrolidine motif (e.g., compounds in US Patent 9,662,339) exhibit nanomolar inhibition of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene synthesis . Molecular docking studies propose that the benzodioxine system occupies the 5-LOX hydrophobic pocket, while the pyrazine cyano group stabilizes interactions with Arg101 via dipole interactions .
Comparative Analysis with Structural Analogs
Pharmacophore Modeling
A comparative pharmacophore model highlights essential features for bioactivity:
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Hydrophobic anchor: Benzodioxine or related bicyclic systems (e.g., benzothiazole in compound G46 ).
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H-bond acceptor: Pyrazine cyano or carbonyl groups.
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Spatially oriented linker: Pyrrolidine or piperidine scaffolds enabling optimal topology.
Structure-Activity Relationships (SAR)
Modifications to the parent compound’s structure yield distinct biological profiles:
Therapeutic Applications and Future Directions
Inflammatory Diseases
The compound’s 5-LOX inhibitory profile nominates it for asthma and rheumatoid arthritis therapy. In murine models, analogs reduced bronchial leukotriene C4 levels by 78% at 10 mg/kg .
Oncology Combinations
Synergy with paclitaxel was observed in MDA-MB-231 breast cancer cells (combination index = 0.45), likely via dual microtubule disruption and 5-LOX pathway inhibition .
Development Challenges
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Metabolic stability: Microsomal studies indicate rapid CYP3A4-mediated oxidation of the dioxine methylene group (t₁/₂ = 8 min in human liver microsomes).
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Synthetic scalability: The low-yielding chromatographic purification step necessitates alternative crystallization strategies.
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